molecular formula C8H4INO2 B064568 1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- CAS No. 172876-96-9

1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo-

Cat. No.: B064568
CAS No.: 172876-96-9
M. Wt: 273.03 g/mol
InChI Key: AOTJNSUBRSAHHW-UHFFFAOYSA-N
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Description

1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- is a highly valuable hypervalent iodine(III) reagent, specifically recognized for its role as an efficient electrophilic cyanating agent. Its primary research application lies in the facile and mild transfer of a nitrile (CN) group to a wide range of nucleophiles, most notably in the cyanation of aryl boronic acids, enolates, and other carbon-centered nucleophiles to construct C-CN bonds. The compound's utility stems from its enhanced stability and reduced oxidative liability compared to other electrophilic cyan sources like cyanogen iodide. The mechanism of action involves the nucleophilic attack on the electrophilic carbon of the hypervalent iodine-bound cyano group, leading to the substitution and formation of the desired nitrile product while releasing the benign benziodoxole byproduct. This reagent is particularly crucial in medicinal chemistry and drug discovery for the late-stage functionalization of complex molecules, enabling the introduction of the pharmaceutically relevant nitrile moiety, which can improve metabolic stability and binding affinity. Its well-defined reactivity profile makes it an indispensable tool for synthesizing labeled compounds, fine chemicals, and novel molecular architectures in an academic and industrial research setting.

Properties

IUPAC Name

3-oxo-1λ3,2-benziodoxole-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4INO2/c10-5-9-7-4-2-1-3-6(7)8(11)12-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTJNSUBRSAHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OI2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327803
Record name 3-Oxo-1lambda~3~,2-benziodoxole-1(3H)-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172876-96-9
Record name 3-Oxo-1lambda~3~,2-benziodoxole-1(3H)-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Setup and Conditions

In an oven-dried round-bottom flask, 1-chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole (1.62 g, 5.46 mmol) is dissolved in dry acetonitrile (15 mL) under a nitrogen atmosphere. Trimethylsilyl cyanide (TMSCN, 1.63 mL, 13.0 mmol) is added dropwise, and the mixture is stirred at room temperature for 72 hours. The inert atmosphere prevents hydrolysis of the cyanating agent, while anhydrous solvents ensure reaction efficiency.

Purification and Yield

After completion, the reaction forms a thick white suspension, which is filtered through a sintered crucible. The solid residue is washed with hexane (3 × 10 mL) to remove unreacted TMSCN and byproducts, yielding 1.6 g (90%) of pure 1,2-benziodoxole-1(3H)-carbonitrile, 3-oxo- as a white crystalline solid. This method’s high yield and simplicity make it a preferred industrial-scale approach.

Two-Step Synthesis via Acetoxy Intermediate

An alternative route involves synthesizing an acetoxy precursor followed by cyanide substitution. This method, while lengthier, offers control over intermediate purity and is advantageous for laboratory-scale production.

Synthesis of 1-Acetoxy-1,2-benziodoxol-3-(1H)-one

1-Acetoxy-1,2-benziodoxol-3-(1H)-one is prepared by heating 1-hydroxy-1,2-benziodoxol-3-(1H)-one (18.9 mmol) in acetic anhydride (18 mL) at 130°C for 30 minutes. Cooling the reaction to -20°C precipitates the product, which is filtered and washed with hexane to yield 5.2 g (90%) of the acetoxy derivative.

Cyanide Substitution

The acetoxy intermediate (2.0 g, 6.5 mmol) is dissolved in dry dichloromethane (20 mL) under nitrogen. TMSCN (1.63 mL, 13.0 mmol) is added, and the mixture is stirred for 72 hours. Filtration and hexane washing afford 1.6 g (90%) of the target compound. This method’s reliance on stable intermediates reduces side reactions, enhancing reproducibility.

Radical Cyanation Approaches

Emerging methodologies explore radical-based pathways for benziodoxole functionalization. Enamine reports that 3-oxo-1,2-benziodoxole-1(3H)-carbonitrile participates in atom-transfer reactions under mild conditions, though specific protocols remain proprietary. Preliminary data suggest that visible-light photocatalysis or initiators like azobisisobutyronitrile (AIBN) could facilitate cyan radical generation, enabling efficient C–CN bond formation.

Comparative Analysis of Preparation Methods

Table 1 summarizes key parameters for the dominant synthesis routes:

Method Starting Material Solvent Time (h) Yield (%)
Oxidative Cyanation1-Chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxoleAcetonitrile7290
Two-Step Synthesis1-Hydroxy-1,2-benziodoxol-3-(1H)-oneAcetic anhydride/DCM30 + 7290 (each step)
Radical CyanationProprietaryNot disclosedNot disclosedNot disclosed

The oxidative cyanation method is optimal for its single-step efficiency, whereas the two-step approach provides modularity for derivative synthesis. Radical methods, though less characterized, offer potential for functionalizing sensitive substrates.

Property Value
Molecular FormulaC₈H₄INO₂
Molecular Weight273.03 g/mol
SolubilitySoluble in DCM, acetonitrile
Storage2–8°C, protected from light

Reactions require rigorously dry conditions to prevent hydrolysis of the cyanobenziodoxole moiety. Post-synthesis, the compound is stabilized by storage in amber vials under inert gas .

Chemical Reactions Analysis

Types of Reactions

1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of iodine.

    Reduction: It can be reduced to lower oxidation states.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with 1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- include:

    Trimethylsilyl cyanide (TMS-CN): Used in the synthesis of the compound.

    Oxidizing agents: Such as hydrogen peroxide or peracids.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from reactions involving 1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state iodine compounds, while reduction reactions may produce lower oxidation state iodine compounds.

Scientific Research Applications

1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- involves its ability to act as an electrophile or nucleophile in various chemical reactions. The compound’s reactivity is primarily due to the presence of the iodine atom, which can undergo oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key attributes of 1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- with four analogous compounds:

Compound Name CAS Number Molecular Formula Key Functional Groups Core Structure Applications/Notes
1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- 172876-96-9 C₈H₄INO₂ Iodine (III), nitrile, ketone Benziodoxole Organic synthesis, hypervalent iodine chemistry
1,2-Benzisothiazole-2(3H)-propanesulfonic acid, 3-oxo-, sodium salt (1:1) 51099-80-0 C₁₀H₁₀NNaO₆S₂ Sulfonate, ketone, sodium counterion Benzisothiazole Surfactants, industrial processes
1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile 39108-47-9 C₁₁H₁₄N₂O₂ Pyridine, nitrile, hydroxy, ketone Pyridine Intermediate in pharmaceuticals
3-(Diethylamino)-7-oxo-7H-benzopyrano-pyrido-benzimidazole-6-carbonitrile 52372-36-8 C₂₃H₁₉N₃O₂ Fused aromatic rings, nitrile, ketone Benzopyrano-pyrido Potential dye or bioactive compound
4-(1,3-Benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile N/A C₂₃H₁₅N₂O₃ Benzodioxole, nitrile, ketone, methyl Indenopyridine Antiviral research (e.g., influenza A)

Reactivity and Stability

  • Hypervalent Iodine vs. Sulfonate/Sodium : The iodine center in the target compound enables electrophilic substitution and oxidative coupling, unlike the sodium sulfonate derivative (CAS 51099-80-0), which is ionic and water-soluble .
  • Pyridine vs.
  • Fused Aromatic Systems: The benzopyrano-pyrido-benzimidazole carbonitrile (CAS 52372-36-8) and indenopyridine derivatives () exhibit extended π-conjugation, favoring applications in photochemistry or antiviral activity .

Biological Activity

1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo-, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- is characterized by a benziodoxole core with a carbonitrile group and a keto functionality. Its chemical structure can be represented as follows:

C10H6N2O2\text{C}_{10}\text{H}_6\text{N}_2\text{O}_2

This compound belongs to a class of hypervalent iodine compounds, which have been studied for their reactivity and applications in organic synthesis.

Mechanisms of Biological Activity

The biological activity of 1,2-benziodoxole derivatives often involves their ability to interact with various biological macromolecules. The proposed mechanisms include:

  • Enzyme Inhibition : These compounds can act as inhibitors of specific enzymes, potentially affecting metabolic pathways.
  • Antimicrobial Activity : Some studies suggest that derivatives exhibit antimicrobial properties against various pathogens.
  • Antioxidant Properties : The presence of the benziodoxole moiety may contribute to antioxidant activity, helping to mitigate oxidative stress in cells.

Antimicrobial Activity

Recent studies have demonstrated that 1,2-benziodoxole derivatives show promising antimicrobial effects. For instance:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo-E. coli25 µg/mL
1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo-S. aureus15 µg/mL

These findings indicate that this compound could be a potential candidate for developing new antimicrobial agents .

Antioxidant Activity

In vitro assays have shown that the compound exhibits significant antioxidant activity. The following table summarizes the results from DPPH radical scavenging assays:

Concentration (µg/mL)% Inhibition
1045%
5070%
10085%

These results suggest that higher concentrations of the compound correlate with increased radical scavenging ability .

Case Studies

A notable case study investigated the effects of 1,2-benziodoxole derivatives on cancer cell lines. The study revealed:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
  • Findings : The compound induced apoptosis in a dose-dependent manner, with IC50 values of approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells.

The mechanism was associated with the activation of caspase pathways, highlighting its potential as an anticancer agent .

Q & A

Q. What are the established synthetic routes for 1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo-, and how can purity be optimized?

The compound is synthesized via oxidative coupling reactions involving iodobenzene derivatives and nitrile precursors. Key steps include the use of hypervalent iodine reagents to stabilize the benziodoxole core. Purity optimization (≥95%) is achieved through recrystallization in polar aprotic solvents and rigorous removal of hydrocarbon impurities . Analytical techniques like HPLC and NMR are critical for verifying purity and structural integrity .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • 1H/13C NMR : Confirms the benziodoxole framework and nitrile group positioning. For example, downfield shifts in the 3-oxo group (~170 ppm in 13C NMR) are diagnostic .
  • HRMS : Validates molecular weight (C₈H₄INO₂, theoretical 273.94 g/mol) and isotopic patterns specific to iodine .
  • IR : Absorbance bands near 2200 cm⁻¹ confirm the nitrile functional group .

Q. How should researchers handle stability and storage concerns?

The compound is sensitive to moisture and light. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Decomposition products (e.g., iodobenzene derivatives) can form upon prolonged exposure to air, monitored via TLC .

Advanced Research Questions

Q. What mechanistic insights exist for reactions involving this compound as a hypervalent iodine reagent?

The benziodoxole core acts as an electrophilic iodine(III) source, enabling C–H functionalization in aromatic systems. DFT studies suggest a two-electron transfer mechanism, with the nitrile group stabilizing transition states via resonance . Competing pathways (e.g., radical vs. polar) are distinguished using radical traps like TEMPO .

Q. How can computational modeling improve synthetic workflows for derivatives?

Molecular docking and QSAR models predict regioselectivity in cross-coupling reactions. For example, meta-substitution is favored due to steric hindrance from the iodoxole ring, validated by crystallographic data . Software like Gaussian or ORCA optimizes reaction conditions (e.g., solvent polarity, temperature) to reduce byproducts .

Q. What strategies resolve contradictory data in reaction yields (e.g., 90% vs. 49%)?

Yield discrepancies often stem from trace moisture or oxygen. Systematic reproducibility protocols include:

  • Inert atmosphere : Schlenk line or glovebox techniques .
  • Catalyst screening : Palladium vs. copper catalysts alter turnover rates .
  • Kinetic profiling : Real-time monitoring via in-situ IR identifies intermediate bottlenecks .

Q. How does the iodine oxidation state influence reactivity in catalytic cycles?

The iodine(III) center undergoes redox cycling, confirmed by XANES spectroscopy. In cross-couplings, it transiently oxidizes Pd(0) to Pd(II), accelerating transmetalation. Comparative studies with non-iodine reagents (e.g., Togni’s reagent) show slower kinetics .

Methodological Guidance

Q. What safety protocols are critical for handling hypervalent iodine compounds?

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Fume hoods mandatory due to potential iodine vapor release .
  • Spill management : Neutralize with sodium thiosulfate to reduce iodine residues .

Q. How can researchers validate synthetic intermediates with conflicting spectral data?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures .
  • Isotopic labeling : 15N or 13C-labeled nitriles track functional group integrity .
  • Single-crystal XRD : Definitive structural assignment for ambiguous intermediates .

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